molecular formula C12H14N2O2 B1384470 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 10185-79-2

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No. B1384470
CAS RN: 10185-79-2
M. Wt: 218.25 g/mol
InChI Key: OUNWDZINNLJSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is a research use only compound .


Molecular Structure Analysis

The molecular structure of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The butyl group is attached to the 5-position of the oxadiazole ring .

Scientific Research Applications

Synthesis and Characterization

  • Antioxidant Activity : Compounds similar to 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol have been synthesized and shown significant free-radical scavenging ability, indicating potential antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).

  • Antitumor Activity : Novel bioactive 1,2,4-oxadiazole analogs have been synthesized and demonstrated antitumor activity toward various cell lines, suggesting their potential use in cancer research (Maftei et al., 2013).

  • Antibacterial Properties : Some 1,2,4-oxadiazole derivatives have shown effective antibacterial activity against gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kakanejadifard et al., 2013).

Potential Applications

  • Organic Light-Emitting Diodes (OLEDs) : Research on heteroleptic iridium(III) complexes using 1,2,4-oxadiazole derivatives has shown promising results for developing efficient OLEDs with low efficiency roll-off (Jin et al., 2014).

  • Microwave-Induced Synthesis : Studies have explored the microwave-induced synthesis of 1,2,4-oxadiazole derivatives, indicating a more efficient production method for these compounds (Freitas et al., 2007).

  • Platelet Aggregation Inhibitors : Some 1,2,4-oxadiazoles have been identified as novel platelet aggregation inhibitors, suggesting their potential use in treating thrombotic diseases (Chern, Chen, & Kan, 2005).

  • Photoluminescence and Electroluminescence : Research on iridium(III) cyclometalated complexes with 1,2,4-oxadiazole derivatives as ancillary ligands has shown promising photoluminescence and electroluminescence properties, relevant to the development of lighting and display technologies (Li et al., 2014).

  • Anticancer Evaluation : Various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, showing good potential against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

properties

IUPAC Name

4-(5-butyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-4-11-13-12(14-16-11)9-5-7-10(15)8-6-9/h5-8,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNWDZINNLJSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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